(1R,5S)-3-azabicyclo[3.1.0]hexane

Non-narcotic analgesia Enantioselective pharmacology CNS drug development

(1R,5S)-3-Azabicyclo[3.1.0]hexane is a conformationally restricted, enantiomerically pure saturated bicyclic amine scaffold. It serves as a key building block in medicinal chemistry, particularly for the design of central nervous system (CNS) therapeutics, due to its rigid three-dimensional geometry which can impart enhanced target selectivity and metabolic stability compared to unconstrained acyclic or monocyclic amines.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B8645729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-azabicyclo[3.1.0]hexane
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESC1C2C1CNC2
InChIInChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2/t4-,5+
InChIKeyHGWUUOXXAIISDB-SYDPRGILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-3-Azabicyclo[3.1.0]hexane: Procurement & Differentiation Guide for Chiral Scaffolds in CNS Drug Discovery


(1R,5S)-3-Azabicyclo[3.1.0]hexane is a conformationally restricted, enantiomerically pure saturated bicyclic amine scaffold. It serves as a key building block in medicinal chemistry, particularly for the design of central nervous system (CNS) therapeutics, due to its rigid three-dimensional geometry which can impart enhanced target selectivity and metabolic stability compared to unconstrained acyclic or monocyclic amines. [1] The (1R,5S) absolute configuration is critical, as demonstrated by the enantioselective analgesic activity of bicifadine, where the (1R,5S)-(+)-enantiomer possesses the activity and the (−)-enantiomer is essentially inactive. [2]

Why Generic (1R,5S)-3-Azabicyclo[3.1.0]hexane Substitution Fails: A Procurement Risk Analysis


Substituting the (1R,5S)-3-azabicyclo[3.1.0]hexane core with a generic alternative—such as the racemic mixture, the (1S,5R)-enantiomer, or an unconstrained piperidine analog—introduces significant scientific and regulatory risks. The rigid bicyclic framework enforces a specific spatial orientation of the nitrogen lone pair and substituents, which is directly linked to target binding affinity and functional selectivity. [1] For instance, the analgesic activity of bicifadine is strictly dependent on the (1R,5S) absolute configuration; the racemate or the opposite enantiomer would yield a compound with at best 50% of the intended activity, introducing variability and potential off-target effects. [2] Similarly, the constrained geometry of the 3-azabicyclo[3.1.0]hexane ring alters pKa, lipophilicity, and metabolic stability profiles relative to piperidine, meaning that a simple ring-opened analog would not replicate the desired pharmacokinetic or selectivity parameters in a biological system. [3]

(1R,5S)-3-Azabicyclo[3.1.0]hexane: A Quantitative Evidence Guide for Scientific Selection


Enantioselective Analgesic Activity: (1R,5S)-Bicifadine vs. Racemate and (1S,5R)-Enantiomer

The analgesic activity of the 1-aryl-3-azabicyclo[3.1.0]hexane series is strictly dependent on the (1R,5S) absolute configuration. Bicifadine [(±)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane] is a racemic mixture, but its analgesic activity is limited to the (1R,5S)-(+)-enantiomer, as determined by single-crystal X-ray analysis. [1] The (1S,5R)-(−)-enantiomer is essentially inactive. This establishes the (1R,5S) stereochemistry as a critical determinant for therapeutic efficacy, and procurement of the wrong enantiomer or racemate will result in a compound with at best 50% of the intended activity and potentially unknown off-target pharmacology.

Non-narcotic analgesia Enantioselective pharmacology CNS drug development

Conformational Restriction: 3-Azabicyclo[3.1.0]hexane vs. 3-Phenylpiperidine for Sigma Receptor Affinity

Conformational restriction of 3-phenylpiperidines into the 3-azabicyclo[3.1.0]hexane scaffold was explored to develop new sigma receptor ligands. [1] Direct comparison of binding data revealed that the rigidification was not detrimental to sigma receptor affinity. Specifically, dextrorotatory isomers with the (1R,5S) configuration analogous to that of active 3-phenylpiperidines showed improved affinity and selectivity for sigma-1 receptors. Compounds (+)-14 and (+)-15 demonstrated very high sigma-1 affinity with Ki values of 0.9 nM and 2.3 nM, respectively. [1] In contrast, the corresponding levorotatory isomers exhibited lower affinity and selectivity.

Sigma receptor ligands Conformational restriction Medicinal chemistry

μ-Opioid Receptor Selectivity: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Delta and Kappa Subtypes

The 3-azabicyclo[3.1.0]hexane scaffold was designed as a novel achiral μ-opioid receptor ligand for the treatment of pruritus in dogs. [1] Structure-activity relationship (SAR) studies demonstrated that modifications to the lead structure yielded compounds with picomolar binding affinity (Ki values in the pM range) and high selectivity for the μ-opioid receptor over δ and κ subtypes. [1] A specific example within the series, through the addition of a single methyl group (a 'magic methyl' effect), resulted in a 35-fold improvement in binding affinity. [2]

μ-Opioid receptor Selectivity Pruritus Pain management

Triple Reuptake Inhibition Profile: (1R,5S)-Centanafadine vs. NE, DA, and 5-HT Transporters

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane (Centanafadine) is an unbalanced triple reuptake inhibitor with a distinct potency profile against monoamine transporters. [1] The compound inhibits human norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters with IC50 values of 6 nM, 38 nM, and 83 nM, respectively. [2] This specific ratio (NE > DA > 5-HT) is designed to maximize therapeutic efficacy for conditions like ADHD while minimizing serotonergic side effects, a profile not achievable with simpler, less selective monoamine reuptake inhibitors.

Triple reuptake inhibitor ADHD Depression CNS therapeutics

Aromatase Inhibition: 3-Azabicyclo[3.1.0]hexane-2,4-dione vs. Aminoglutethimide

Conformational restriction of aminoglutethimide's piperidine-2,6-dione ring into a 3-azabicyclo[3.1.0]hexane-2,4-dione system yields a more potent and selective aromatase inhibitor. [1] The unsubstituted analog 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a) has a Ki of 1.2 µM, which is a slight improvement over aminoglutethimide (Ki = 1.8 µM). More importantly, further substitution (e.g., N-butyl or N-pentyl) yields Ki values of 0.015 µM and 0.020 µM, respectively, representing an approximately 100-fold increase in potency compared to the parent compound. [1] Furthermore, compound 9a is noninhibitory toward the cholesterol side-chain cleavage (CSCC) enzyme, a key off-target of aminoglutethimide, demonstrating enhanced target selectivity.

Aromatase inhibition Endocrine therapy Breast cancer

Metabolic Stability: 3-Azabicyclo[3.1.0]hexane Scaffold vs. Unconstrained Amines

The saturated, fused cyclopropane ring in the 3-azabicyclo[3.1.0]hexane scaffold confers enhanced metabolic stability compared to unconstrained acyclic or monocyclic amines. [1] This is a well-established design principle in medicinal chemistry: the conformational restriction reduces the number of accessible conformations, potentially shielding metabolically labile sites from oxidative enzymes like cytochrome P450s. [1] While specific comparative data for the parent (1R,5S)-3-azabicyclo[3.1.0]hexane are not available, the class-level inference is that incorporation of this scaffold into a lead series is a strategic move to improve pharmacokinetic properties. For example, derivatives of this scaffold have been optimized to modulate logP and pKa, further contributing to favorable ADME profiles. [2]

Metabolic stability ADME Drug design

(1R,5S)-3-Azabicyclo[3.1.0]hexane: Optimal Research & Industrial Application Scenarios


Enantioselective Synthesis of CNS-Active Analgesics

The (1R,5S) configuration is essential for the analgesic activity of compounds like bicifadine. [1] Procurement of this specific enantiomer enables the synthesis of the active pharmaceutical ingredient (API) or its advanced intermediates. Using the racemate or the incorrect enantiomer would lead to a 50% reduction in potency or a completely inactive compound, as demonstrated by the enantioselective activity profile. [1]

Development of Selective μ-Opioid Receptor Antagonists for Pruritus

The 3-azabicyclo[3.1.0]hexane scaffold is a validated core for achieving high affinity and selectivity for the μ-opioid receptor. [2] Researchers developing peripherally restricted μ-opioid antagonists for treating pruritus (e.g., in canine models) can leverage this scaffold to build SAR libraries. The documented 'magic methyl' effect, which improved binding affinity 35-fold, provides a clear optimization path. [3]

Design of Unbalanced Triple Reuptake Inhibitors (TRIs) for ADHD

The (1R,5S)-3-azabicyclo[3.1.0]hexane core, as exemplified by Centanafadine, provides a defined and reproducible triple reuptake inhibition profile (NE > DA > 5-HT). [4] This specific potency ratio is a direct consequence of the scaffold's rigid geometry. Procuring this chiral building block allows medicinal chemists to explore SAR around the aryl and N-substituents to fine-tune the NE:DA:5-HT ratio for optimized therapeutic windows in ADHD and related CNS disorders. [5]

Synthesis of Potent and Selective Aromatase Inhibitors

The 3-azabicyclo[3.1.0]hexane-2,4-dione system, derived from the parent amine, offers a >100-fold improvement in aromatase inhibitory potency and enhanced selectivity over the CSCC enzyme compared to the flexible drug aminoglutethimide. [6] This application is relevant for researchers developing next-generation endocrine therapies for hormone-dependent breast cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,5S)-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.